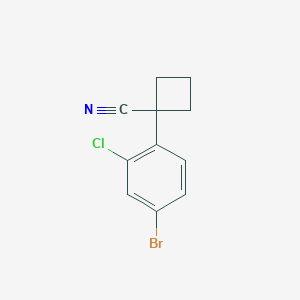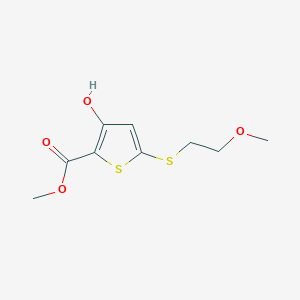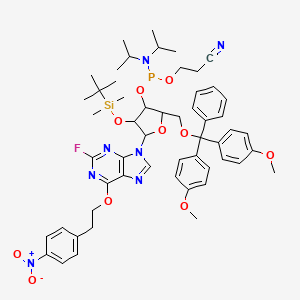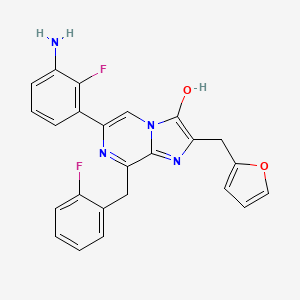
1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 4-bromo-2-chlorophenyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-chlorobenzene and cyclobutanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 4-bromo-2-chlorobenzene with a suitable nucleophile under controlled conditions.
Cyclobutane Ring Formation: The intermediate is then subjected to cyclization to form the cyclobutane ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the desired cyclobutane structure.
Introduction of Nitrile Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutane derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromo-2-fluorophenyl)cyclobutane-1-carbonitrile
- 1-(4-Chloro-2-bromophenyl)cyclobutane-1-carbonitrile
- 1-(4-Bromo-2-methylphenyl)cyclobutane-1-carbonitrile
Comparison: 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C11H9BrClN |
|---|---|
Poids moléculaire |
270.55 g/mol |
Nom IUPAC |
1-(4-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9BrClN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |
Clé InChI |
NFEGAJKNLSGDHU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C#N)C2=C(C=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)


![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)



![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)





